molecular formula C17H19NO B1265815 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 21970-65-0

3-[Benzyl(methyl)amino]-1-phenylpropan-1-one

Cat. No. B1265815
CAS RN: 21970-65-0
M. Wt: 253.34 g/mol
InChI Key: LNCWFHRJTAQGBG-UHFFFAOYSA-N
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Description

The compound "3-[Benzyl(methyl)amino]-1-phenylpropan-1-one" is a subject of interest in the field of organic chemistry due to its structural complexity and potential applications in various chemical reactions and studies. This compound exemplifies a broader class of organic compounds with notable functionalities that contribute to diverse chemical behaviors and properties.

Synthesis Analysis

The synthesis of structurally related compounds often involves condensation reactions, preferential crystallization, and specific transformations designed to introduce or modify functional groups in precursor molecules. For instance, a method involving optical resolution by preferential crystallization has been utilized to synthesize optically active compounds, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Shiraiwa et al., 2002).

Molecular Structure Analysis

Structural studies of compounds similar to "3-[Benzyl(methyl)amino]-1-phenylpropan-1-one" have been conducted using X-ray diffraction and other spectroscopic methods. These studies reveal intricate details about the molecular geometry, hydrogen bonding, and supramolecular assembly, contributing to a deeper understanding of their chemical reactivity and interactions (Avila-Montiel et al., 2015).

Chemical Reactions and Properties

Research into compounds with similar functionalities has demonstrated diverse chemical reactivity, such as retroaldol reactions, transamination, and recyclization processes. These reactions are significant for the synthesis of various organic molecules, including those with pharmacological activities (Volkov et al., 2007).

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and crystalline structure, are crucial for understanding the behavior of organic compounds under different conditions. These properties are determined through detailed analytical and experimental studies, providing insights into the practical applications and handling of these chemicals.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of derivatives, are essential for the application of these compounds in synthetic chemistry and material science. Studies focusing on the synthesis and characterization of related compounds offer valuable information on their chemical properties and potential applications (Patil et al., 2012).

Scientific Research Applications

1. Synthesis of Antidepressant Molecules

  • Summary of Application: This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
  • Methods of Application: Under hydrogen-borrowing conditions, Mn(I) composite catalyzed the selective hydro-amination of allyl alcohols & 2° allylic alcohols with exceptional functional compatibility . 3-Benzyl(methyl)amino phenyl propane-1-ol 175, produced by treating 1-phenylprop-2-en-1-ol 173 with N-methyl-1-phenylmethanamine 174 and subjecting it to Mn .
  • Results or Outcomes: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . This method has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Antitubercular Agents

  • Summary of Application: 3-Benzyl(methyl)amino-1-phenylpropan-1-one is used in the synthesis of (3-benzyl-5-hydroxyphenyl)carbamates, which have been found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains .
  • Methods of Application: A series of 3-amino-5-benzylphenol derivatives were designed and synthesized . Among them, (3-benzyl-5-hydroxyphenyl)carbamates were found to exert good inhibitory activity against M. tuberculosis .
  • Results or Outcomes: The privileged compounds 3i and 3l showed moderate cytotoxicity against cell line A549 . Compound 3l also exhibited potent in vivo inhibitory activity on a mouse infection model via oral administration . The results demonstrated 3-hydroxyphenylcarbamates as a class of new antitubercular agents with good potential .

3. Electrochemical Oxidation

  • Summary of Application: The electrochemical oxidation of amines, including 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one, is an essential alternative to conventional chemical transformation. It provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
  • Methods of Application: The oxidation mechanism of amines is either directly oxidized at different electrode surfaces or indirectly oxidized by a reversible redox molecule, in which the reactive form was generated in situ .
  • Results or Outcomes: The electrochemical oxidation of amines has been extensively researched over the past seven decades. This method has made possible a large variety of reactions .

4. Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Summary of Application: 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one can be used in the synthesis of 1,2,4-triazole-containing scaffolds .
  • Methods of Application: The specific methods of application for this process are not detailed in the source .
  • Results or Outcomes: The synthesis of 1,2,4-triazole-containing scaffolds is a significant area of study in organic chemistry .

5. Nootropic Effects

  • Summary of Application: The compound is a key component in the synthesis of PRL-8-53, a nootropic drug that has been shown to act as a hypermnesic (memory-enhancing) drug in humans .
  • Methods of Application: PRL-8-53 is administered orally. The exact dosage and administration schedule can vary depending on the specific use case .
  • Results or Outcomes: A single double-blind trial exploring the effects of PRL-8-53 in 47 healthy volunteers on various cognitive tasks remains the only human trial of PRL-8-53 to date . The study found that PRL-8-53 can improve memory recall in healthy individuals .

6. Anodic Oxidation

  • Summary of Application: The anodic oxidation of 2-(benzyl(methyl)amino)ethan-1-ol, a derivative of the compound, is a critical route for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
  • Methods of Application: The oxidation mechanism of amines is either directly oxidized at different electrode surfaces or indirectly oxidized by a reversible redox molecule, in which the reactive form was generated in situ .
  • Results or Outcomes: The anodic oxidation of amines has been extensively researched over the past seven decades. This method has made possible a large variety of reactions .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315 and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCWFHRJTAQGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275775
Record name 3-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl(methyl)amino]-1-phenylpropan-1-one

CAS RN

21970-65-0
Record name 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21970-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SK Srivastava, P Yadav, V Chandra, A Srivastava… - 2022 - ijmpr.in
The SSRIs differ chemically from conventional antidepressants like tricyclic, tetracyclic, and monoamine oxidase inhibitors, but they share the same mechanism of action in that they …
Number of citations: 0 ijmpr.in
G Rossino, MV Raimondi, M Rui, M Di Giacomo… - molecules, 2018 - mdpi.com
Compound libraries are important requirement in target-based drug discovery. In the present work, a small focused compound library based on β-aminoketone scaffold has been …
Number of citations: 5 www.mdpi.com
LT van Wyk, DL Riley - … International Conference on Green Chemistry (9th … - biblio.ugent.be
According to a study conducted by the World Health Organization (WHO) in 2017, more than 300 million people are affected by depression globally making it the most common illness …
Number of citations: 3 biblio.ugent.be

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